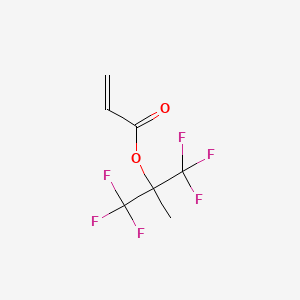

Hexafluoro-2-methylisopropyl acrylate

描述

Significance of Fluorinated (Meth)acrylate Monomers in High-Performance Polymer Development

Fluorinated (meth)acrylate monomers are a critical class of building blocks in the synthesis of high-performance polymers. The incorporation of fluorine atoms into the polymer structure leads to a host of enhanced properties compared to their non-fluorinated counterparts. The strong carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, is a key contributor to the exceptional thermal and chemical stability of these materials. researchgate.net

Polymers derived from fluorinated (meth)acrylates typically exhibit:

Low Surface Energy: This translates to hydrophobic and oleophobic surfaces, making them ideal for applications requiring water and oil repellency. researchgate.net

High Thermal Stability: The inherent strength of the C-F bond allows these polymers to withstand higher temperatures without degradation.

Excellent Chemical Resistance: Fluorinated polymers are resistant to a wide range of solvents, acids, and bases.

Low Refractive Index: This property is advantageous in optical applications, such as coatings for lenses and displays.

Low Dielectric Constant: Making them suitable for use in electronics and as insulating materials.

The versatility of (meth)acrylate chemistry allows for the relatively straightforward synthesis of a wide variety of polymers with tailored properties through copolymerization with other functional monomers. This enables the fine-tuning of characteristics like glass transition temperature, mechanical strength, and adhesive properties to meet the demands of specific high-performance applications.

Academic Context of Hexafluoro-2-methylisopropyl Acrylate (B77674) within Contemporary Fluoropolymer Research

Within the broad field of fluoropolymer research, academic interest in monomers like Hexafluoro-2-methylisopropyl acrylate is driven by the quest for materials with precisely controlled properties. While extensive research exists for the broader class of fluorinated acrylates, specific academic studies focusing exclusively on the homopolymerization and detailed characterization of poly(this compound) are not widely documented in publicly available literature.

However, research on structurally similar monomers, such as hexafluoroisopropyl methacrylate (B99206) (HFIPMA), provides valuable insights. Studies on HFIPMA have explored its use in creating polymers with unique solubility characteristics and as a precursor for functional water-soluble polymers through post-polymerization modification. researchgate.net The academic community is actively investigating the influence of the fluorinated side-chain architecture on the final polymer properties. The bulky and highly fluorinated nature of the hexafluoro-2-methylisopropyl group is of particular interest for its potential to create polymers with enhanced thermal stability, low surface energy, and specific solubility profiles.

Contemporary research often focuses on the copolymerization of such fluorinated monomers with conventional monomers to create materials that balance high-performance characteristics with processability and cost-effectiveness. The goal is to incorporate the desirable attributes of the fluorinated component while maintaining the advantageous properties of the comonomer.

Structure

3D Structure

属性

IUPAC Name |

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F6O2/c1-3-4(14)15-5(2,6(8,9)10)7(11,12)13/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCKGVIUMPSSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380828 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53038-41-8 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53038-41-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hexafluoro 2 Methylisopropyl Acrylate Monomer

Established Chemical Routes for Fluorinated Acrylate (B77674) Monomer Synthesis

The creation of fluorinated acrylate monomers is a cornerstone of modern polymer chemistry, providing the building blocks for a wide array of high-performance materials. youtube.com The methodologies employed are designed to precisely introduce fluorine atoms or fluoroalkyl groups into an acrylate structure, a process that significantly alters the monomer's chemical and physical properties.

Strategies for Selective Incorporation of Hexafluoroisopropyl Groups into Acrylate Frameworks

The primary strategy for incorporating a hexafluoroisopropyl group into an acrylate framework is through esterification. This reaction typically involves reacting a hexafluoroisopropyl-containing alcohol with an acrylic acid derivative. A common and effective method is the reaction between the corresponding fluoroalcohol and acryloyl chloride in the presence of a base, such as triethylamine. researchgate.net This base acts as a scavenger for the hydrochloric acid byproduct formed during the reaction.

The general reaction can be summarized as follows: (CF₃)₂C(CH₃)OH + CH₂=CHCOCl → (CF₃)₂C(CH₃)O₂CCH=CH₂ + HCl

Alternative approaches include direct esterification with acrylic acid, often requiring a catalyst and removal of water to drive the reaction to completion, or transesterification from a simple alkyl acrylate, such as methyl acrylate. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.

| Acrylating Agent | Alcohol Precursor | Typical Base/Catalyst | Key Advantages |

|---|---|---|---|

| Acryloyl Chloride | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | Triethylamine | High reactivity, generally good yields. |

| Acrylic Acid | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | Acid catalyst (e.g., H₂SO₄) | Uses a less hazardous acrylating agent. |

| Methyl Acrylate (Transesterification) | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | Acid or base catalyst | Avoids corrosive byproducts like HCl. |

Mechanistic Insights into Precursor Reactions for Fluorinated Monomer Formation

The mechanism for the synthesis of fluorinated acrylate monomers via the acylation of a fluoroalcohol is typically a nucleophilic acyl substitution. In the case of using acryloyl chloride, the reaction proceeds as follows:

Nucleophilic Attack: The oxygen atom of the hydroxyl group in the fluoroalcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride.

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, such as triethylamine, removes the proton from the formerly alcoholic oxygen, neutralizing the resulting oxonium ion and forming the final ester product along with triethylammonium (B8662869) chloride.

The presence of the electron-withdrawing trifluoromethyl groups on the alcohol precursor makes the hydroxyl group more acidic and a weaker nucleophile compared to its non-fluorinated counterparts. This can affect the reaction kinetics, sometimes necessitating more forcing conditions or highly reactive acylating agents to achieve efficient conversion.

Development of Novel Synthetic Approaches for Hexafluoro-2-methylisopropyl Acrylate

To improve efficiency, yield, and sustainability, research has focused on developing new synthetic methods, particularly those involving catalysis and specialized solvent systems.

Catalytic Transformations in Fluorinated Acrylate Monomer Production

Catalysis plays a crucial role in modern organic synthesis by offering pathways that are more efficient and selective. For the production of fluorinated acrylates, various catalytic systems have been explored. These include both traditional acid catalysts for esterification and more advanced organocatalysts or enzymatic catalysts. For instance, certain Lewis acids can be employed to activate the acrylic acid or its derivative, making it more susceptible to nucleophilic attack by the fluoroalcohol. Vanadium-catalyzed reactions have also been reported for the synthesis of α-fluoro-α′,β′-unsaturated ketones, showcasing the potential of metal catalysis in fluorination reactions. mdpi.com The development of catalytic methods aims to reduce reaction times, lower required temperatures, and minimize the formation of byproducts.

Role of Specialized Solvents in Monomer Synthesis, e.g., Hexafluoro-2-propanol (HFIP) as a Reaction Medium

The choice of solvent is critical in chemical synthesis, and specialized fluorinated solvents can offer unique advantages. Hexafluoro-2-propanol (HFIP) is a polar, strongly hydrogen-bond-donating solvent with low nucleophilicity. organic-chemistry.org These properties make it an excellent medium for promoting reactions that involve charged intermediates or require the activation of electrophiles through hydrogen bonding. organic-chemistry.orgacs.org In the context of synthesizing fluorinated acrylates, HFIP can serve to activate acylating agents, such as acyl chlorides, facilitating the nucleophilic attack by the alcohol. organic-chemistry.orgnih.gov Its ability to stabilize carbocationic intermediates can also be beneficial in certain reaction pathways. researchgate.net Furthermore, its volatility allows for easy removal after the reaction is complete. The use of HFIP as a solvent can, in some cases, eliminate the need for an external catalyst, leading to simpler reaction setups and purification procedures. organic-chemistry.orgnih.gov

Advanced Purification and Characterization Techniques for Monomer Purity Validation in Polymerization Research

The purity of a monomer is paramount for successful polymerization, as even trace impurities can inhibit the reaction or adversely affect the final polymer's properties. Therefore, rigorous purification and characterization are essential steps.

Purification Techniques:

Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile liquid monomers like this compound, separating it from non-volatile impurities and byproducts.

Chromatography: Column chromatography is used to separate the monomer from compounds with similar boiling points. Gas chromatography (GC) is also a powerful tool for both purification on a small scale and for assessing purity. rsc.orgmdpi.com

Characterization and Purity Validation: A suite of analytical techniques is employed to confirm the structure and purity of the synthesized monomer. numberanalytics.com

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Provides detailed structural information, confirming the connectivity of atoms and the presence of the fluorine-containing group. numberanalytics.com Quantitative NMR can also be used to assess purity. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches. numberanalytics.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the monomer, confirming its elemental composition. numberanalytics.com |

| Gas Chromatography (GC) | Separates volatile components to determine the purity of the monomer. When coupled with a mass spectrometer (GC-MS), it can also identify impurities. rsc.org |

| Elemental Analysis | Provides the percentage composition of elements (C, H, O, F), which can be compared to the theoretical values for the expected molecular formula. |

Through the application of these advanced analytical methods, researchers can ensure that the this compound monomer meets the high-purity standards required for producing well-defined polymers with predictable properties. numberanalytics.com

Polymerization Mechanisms and Kinetics of Hexafluoro 2 Methylisopropyl Acrylate Systems

Investigations into Radical Polymerization of Hexafluoro-2-methylisopropyl Acrylate (B77674)

Free radical polymerization is a primary method for synthesizing polymers from fluorinated acrylates. youtube.com This process involves the characteristic steps of initiation, propagation, termination, and chain transfer, each of which is influenced by the unique structure of the fluoroalkyl group.

Analysis of Initiation Mechanisms in Fluorinated Acrylate Radical Polymerization

The radical polymerization of fluorinated acrylates is typically initiated by the thermal or photochemical decomposition of an initiator molecule to generate free radicals. Common thermal initiators include azo compounds, such as Azobisisobutyronitrile (AIBN), and peroxides like Benzoyl peroxide (BPO). mdpi.comresearchgate.net The initiation process consists of two main steps:

Decomposition: The initiator (I) decomposes to form primary radicals (R•). For AIBN, this involves heating to release a nitrogen molecule and two cyanopropyl radicals.

Addition: A primary radical adds across the carbon-carbon double bond of the monomer (M), in this case, Hexafluoro-2-methylisopropyl acrylate, to form an initiated monomer radical (M1•).

This initiated radical subsequently propagates by adding more monomer units. The efficiency of initiation depends on the rate of initiator decomposition and the effectiveness of the primary radicals in adding to the monomer rather than participating in side reactions. For fluorinated acrylates, the fundamental initiation mechanisms are consistent with those of conventional acrylic monomers. youtube.com

Kinetic Studies of Propagation and Steric Effects of Fluorinated Substituents

The propagation step involves the sequential addition of monomer molecules to the growing polymer chain radical. The rate of this reaction is governed by the propagation rate constant (kₚ), which is highly sensitive to the monomer's structure.

The ester group of the acrylate monomer plays a crucial role in influencing the kₚ value. For fluorinated acrylates, the bulky and electron-withdrawing nature of the fluoroalkyl substituent is a key determinant of reactivity. In the case of this compound, the (CF₃)₂(CH₃)C- group presents substantial steric bulk. This is an increase in steric hindrance compared to its analog, 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA), which bears a (CF₃)₂CH- group.

While specific kinetic data for this compound is not available, studies on other bulky acrylates suggest that increased steric hindrance near the polymerizable double bond generally leads to a decrease in the propagation rate constant. mdpi.com The bulky substituent can impede the approach of the monomer to the growing radical chain end, thereby lowering the reaction rate. Acrylates are generally more reactive than corresponding methacrylates due to the steric hindrance and inductive effect of the α-methyl group in methacrylates. mdpi.com However, the large fluorinated side group in this compound would likely reduce its kₚ relative to simpler, non-fluorinated acrylates like methyl acrylate.

Elucidation of Termination Mechanisms in Acrylate Polymerization: Disproportionation vs. Combination Pathways

Termination is the process by which two growing polymer radicals react to form inactive ("dead") polymer chains, thus ending the polymerization process. For acrylate radicals, two primary pathways for bimolecular termination exist:

Combination (or Coupling): Two polymer radicals join to form a single, longer polymer chain with a molecular weight that is the sum of the two individual chains.

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two separate polymer chains: one with a saturated chain end and another with an unsaturated terminal group.

The debate over the dominant termination mechanism for acrylates is ongoing. While older literature often suggested combination as the primary pathway, more recent studies have indicated that disproportionation can be a significant, and in some cases exclusive, pathway, particularly at lower temperatures. nih.govnih.gov One study using organotellurium-mediated living radical polymerization to analyze the reaction of polyacrylate end radicals found that at 25°C, the reaction exclusively yielded disproportionation products. nih.gov

However, other analyses of molecular weight distributions from various polymerization conditions suggest that combination remains the more probable mechanism for the mutual termination of secondary propagating radicals. nih.gov The complexity is further increased by side reactions such as backbiting (intramolecular chain transfer), which produces tertiary mid-chain radicals that may have different termination behaviors. nih.gov For this compound, the specific ratio of combination to disproportionation has not been determined, but it would be influenced by reaction temperature and the steric properties of the propagating radical.

Influence of Chain Transfer Reactions on Polymerization Degree and Polymer Architecture

Chain transfer is a reaction in which the activity of a growing polymer radical is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). rubbernews.com This process terminates the growth of one polymer chain while creating a new radical that can initiate the growth of another.

The primary consequence of chain transfer is a reduction in the average degree of polymerization and, therefore, the molecular weight of the resulting polymer. rubbernews.com The efficiency of a chain transfer process is quantified by the chain transfer constant (C = kₜᵣ / kₚ), which is the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ). rubbernews.com

Chain transfer can occur to:

Monomer: For many acrylic monomers, the probability of chain transfer to the monomer is low compared to propagation. rubbernews.com

Solvent: Solvents with easily abstractable atoms (e.g., halogenated alkanes like carbon tetrachloride or certain hydrocarbons) can act as effective chain transfer agents. rubbernews.com

Polymer: Both intermolecular and intramolecular (backbiting) chain transfer to the polymer can occur, leading to the formation of branched polymer architectures. researchgate.net

Specific chain transfer constants for this compound are not documented. However, controlling molecular weight in its polymerization would necessitate the careful selection of solvents and potentially the addition of a CTA like an alkyl thiol (mercaptan) if a lower molecular weight is desired. rubbernews.com

Controlled/Living Radical Polymerization (CLRP) of this compound

To synthesize polymers with well-defined architectures, controlled molecular weights, and low dispersity (Đ), controlled/living radical polymerization (CLRP) techniques are employed. These methods suppress irreversible termination reactions by establishing a dynamic equilibrium between active propagating radicals and dormant species.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile and powerful CLRP method suitable for a wide range of monomers, including fluorinated acrylates. researchgate.net The process is controlled by the addition of a RAFT agent, typically a dithio compound, which mediates the polymerization via a degenerative chain transfer mechanism.

Studies on the closely related monomer, 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA), have demonstrated successful controlled polymerization using RAFT. researchgate.net These studies confirm that the polymerization proceeds in a controlled manner, as evidenced by a linear increase in number-average molecular weight (Mₙ) with monomer conversion and the production of polymers with low dispersity values (Đ ≈ 1.1–1.3). researchgate.net

For the successful RAFT polymerization of this compound, a similar strategy would be applicable. The key is the selection of an appropriate RAFT agent. For acrylates, trithiocarbonates are often effective. researchgate.net The increased steric bulk of the Hexafluoro-2-methylisopropyl group compared to the hexafluoroisopropyl group may necessitate adjustments to the RAFT agent structure or reaction conditions to ensure efficient chain transfer and maintain control over the polymerization.

The table below summarizes typical conditions used for the RAFT polymerization of the analog monomer, HFIPA, which could serve as a starting point for developing protocols for this compound.

| RAFT Agent | Initiator | Solvent | Temperature (°C) | Resulting Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Dibenzyl carbonotrithioate (BTC) | AIBN | N,N-Dimethylformamide (DMF) | 70 | 1.09–1.3 | researchgate.net |

Atom Transfer Radical Polymerization (ATRP) Approaches

Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersities. nih.govcmu.edu This technique is applicable to a wide range of functional monomers, including acrylates, and can be conducted in various media, demonstrating resilience even in protic environments like aqueous solutions. cmu.edu The versatility of ATRP extends to fluorinated acrylates, where it enables the creation of advanced materials with tailored properties. A prominent application is in surface-initiated ATRP (SI-ATRP), which is used to graft polymer brushes from flat surfaces, creating hybrid materials with modified surface characteristics.

Research into the SI-ATRP of fluorinated methacrylates, such as dodecafluoroheptyl methacrylate (B99206) (DFHM), provides significant insights into the kinetics applicable to similar systems like this compound. The polymerization kinetics of SI-ATRP for fluorinated monomers exhibit characteristics of a controlled process. Kinetic modeling and experimental data show that the termination of radicals on the surface is facilitated by the diffusion of catalyst species in the solution. acs.org The termination rate constant is therefore proportional to the catalyst concentration and is also influenced by the grafting density. acs.org Advanced ATRP methods, such as those using organocatalysts and light mediation, further expand the utility of this technique for a wide range of methacrylate monomers. rsc.orgescholarship.org

A study on the SI-ATRP of dodecafluoroheptyl methacrylate (DFHM) initiated from a silicon wafer provides representative kinetic data for such systems.

| Initiator System | Rate Constant (k) | Final Conversion Rate | Resulting Polymer Brush Thickness |

|---|---|---|---|

| Si-Br Initiator 1 | 0.04916 /h | 45% | 4.2 - 4.8 µm |

| Si-Br Initiator 2 | 0.03731 /h | 55% |

Nitroxide-Mediated Polymerization (NMP) Techniques

Nitroxide-Mediated Polymerization (NMP) is another powerful reversible-deactivation radical polymerization technique. nih.gov However, achieving control over the polymerization of methacrylic esters has historically been a significant challenge for NMP. nih.govresearchgate.net This difficulty is often attributed to side reactions and a large activation-deactivation equilibrium constant. researchgate.net Despite these challenges, substantial progress has been made through the development of new nitroxide structures and alkoxyamine initiators. researchgate.net

While first-generation nitroxides like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) were largely limited to styrenic monomers, second-generation nitroxides have successfully controlled the polymerization of acrylates and acrylamides. researchgate.net For methacrylates, control often requires the use of a small amount of a controlling comonomer like styrene (B11656). researchgate.net More recently, specific alkoxyamines have been developed that can mediate the homopolymerization of methyl methacrylate (MMA) under certain conditions, yielding polymers with controlled molecular weights and narrow distributions. rsc.org

Research using a 4,4′-dimethoxydiphenyl nitroxide-based alkoxyamine for the polymerization of MMA demonstrated a controlled process up to a certain conversion, confirming the living character of the polymerization through chain extension experiments. rsc.org

| Parameter | Value |

|---|---|

| Maximum Controlled Conversion | ~65% |

| Polydispersity Index (PDI) | 1.2 - 1.4 |

| Living Chain Fraction (ESR) | >85% |

| Molecular Weight Trend | Linear increase with conversion |

Aqueous Phase Polymerization: Emulsion and Miniemulsion Systems

Aqueous phase polymerization techniques, particularly emulsion and miniemulsion polymerization, are highly relevant for producing fluorinated acrylate polymers. Due to the low water solubility of many fluorinated monomers, conventional emulsion polymerization can be challenging and may require the addition of organic co-solvents or specialized emulsifiers to achieve stable latexes. cityu.edu.hkresearchgate.net

Miniemulsion polymerization is often a more suitable method for highly hydrophobic monomers like fluorinated acrylates. researchgate.netkit.edu In this process, monomer droplets are stabilized against diffusional degradation (Ostwald ripening) by an osmotic pressure agent, and each droplet acts as a nanoreactor. cmu.educmu.edu This circumvents the need for monomer transport through the aqueous phase, which can be a rate-limiting step in conventional emulsion polymerization of water-insoluble monomers. kit.edu

Colloidal Stability and Interfacial Phenomena in Fluorinated Acrylate Emulsions

The colloidal stability of fluorinated acrylate emulsions is a critical factor governed by a complex interplay of formulation components and interfacial forces. The high hydrophobicity imparted by fluorine segments can influence particle stability; an increased fluorine content may lead to greater hydrophobic forces around the particles, making them more prone to aggregation. cityu.edu.hk The choice and concentration of emulsifier are paramount. Higher emulsifier amounts generally lead to smaller and more numerous initial monomer droplets, resulting in smaller final polymer particles. cityu.edu.hk

To create stable dispersions, specialized surfactant systems are often employed. The simultaneous use of an anionic fluorosurfactant and a conventional hydrocarbon surfactant like sodium dodecyl sulfate (B86663) (SDS) has been shown to effectively reduce the surface tension of the aqueous phase, facilitating the polymerization and yielding stable colloidal dispersions. acs.org Another successful strategy involves using polymerizable emulsifiers, which become covalently bound to the polymer particles, enhancing the long-term stability of the latex and forming core-shell particle structures. researchgate.net The fundamental mechanism of interfacial polymerization involves the reaction of monomers at the interface between two immiscible phases, leading to the formation of a polymer film at this boundary. youtube.comrsc.org

Kinetics of Polymerization and Particle Formation in Miniemulsion Systems

The kinetics of miniemulsion polymerization of fluorinated acrylates differ significantly from conventional emulsion polymerization. A key feature is that particle nucleation occurs predominantly within the submicrometer monomer droplets. cityu.edu.hk This "droplet nucleation" mechanism means that the final polymer particles are often a one-to-one copy of the initial monomer droplets, and the particle size remains relatively constant throughout the polymerization process. cityu.edu.hkresearchgate.net

Kinetic studies on the miniemulsion polymerization of a sparingly water-soluble fluoro-monomer revealed specific dependencies on reactant concentrations. The rate of polymerization was found to be proportional to the initiator concentration raised to the power of 0.65 and to the number of monomer droplets (and thus latex particles) raised to the power of 0.30. u-fukui.ac.jp This kinetic behavior can be described by a modified Smith-Ewart Case III model, which accounts for bimolecular termination in the aqueous phase. u-fukui.ac.jp The use of microwave irradiation has been shown to significantly accelerate the polymerization rate and increase the final monomer conversion compared to conventional heating methods. cityu.edu.hk

| Kinetic Parameter | Finding | Source |

|---|---|---|

| Dependence on Initiator Concentration ([I]) | Rate ∝ [I]0.65 | u-fukui.ac.jp |

| Dependence on Droplet/Particle Number (N) | Rate ∝ N0.30 | u-fukui.ac.jp |

| Apparent Activation Energy (Conventional Heating) | 76.3 kJ/mol | cityu.edu.hk |

| Apparent Activation Energy (Microwave Irradiation) | 45.7 kJ/mol | cityu.edu.hk |

| Conversion at 10 min, 80°C (Conventional) | 35% | cityu.edu.hk |

| Conversion at 10 min, 80°C (Microwave) | 80% | cityu.edu.hk |

Exploration of Hybrid Polymerization Systems Involving Acrylates

Hybrid polymerization systems leverage the unique properties of fluorinated acrylates to create advanced materials with combined functionalities. These systems often involve grafting fluorinated polymer chains onto other materials or combining different polymerization mechanisms.

A significant area of exploration is the creation of hybrid organic-inorganic materials. For instance, surface-initiated atom transfer radical polymerization (SI-ATRP) can be used to grow well-defined fluorinated polymer brushes from the surface of a silicon wafer. This process modifies the surface properties of the inorganic substrate, imparting characteristics such as hydrophobicity.

In the realm of latex technology, hybrid systems are created by polymerizing acrylic monomers in the presence of other polymer resins. Miniemulsion polymerization provides an effective medium for the in situ grafting of acrylic polymers onto polyester (B1180765) or polyurethane backbones. cmu.edu This results in hybrid latexes that incorporate the properties of both polymer types, offering novel water-based coating solutions. cmu.edu Water-borne polyurethane/acrylic hybrid latexes can also be prepared via a simultaneous free radical and addition miniemulsion polymerization, where a hydroxyl-functional methacrylate and an isocyanate create covalent links between the two polymer networks. researchgate.net

Impact of Monomer Impurities on Polymerization Efficiency and Product Characteristics

While specific research on the impact of impurities on the polymerization of this compound is not extensively detailed in the reviewed literature, the effects of common impurities in radical polymerization systems are well-understood and can be extrapolated. The efficiency of the polymerization and the characteristics of the final polymer are highly sensitive to the purity of the monomer.

Common impurities and their potential effects include:

Inhibitors: Commercial acrylates contain inhibitors (e.g., hydroquinone (B1673460) derivatives) to prevent premature polymerization during storage. If not adequately removed, these compounds will introduce an induction period, delaying the onset of polymerization until the inhibitor is consumed by initiator radicals.

Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerizations, reacting with initiating and propagating radicals to form non-reactive peroxide species. Thorough deoxygenation of the reaction mixture is crucial for achieving predictable kinetics and high conversion.

Water: In controlled radical polymerizations like ATRP, water can affect the solubility and stability of the catalyst complex, potentially altering the polymerization rate and control. In emulsion and miniemulsion systems, water is the continuous phase, but its purity (e.g., presence of metal ions) can impact initiator decomposition and colloidal stability.

Synthesis Byproducts: Impurities from the monomer synthesis, such as residual acids or alcohols, can have significant consequences. Acidic impurities can protonate ligands in ATRP, deactivating the catalyst. In emulsion systems, acidic or basic impurities can alter the pH, affecting the stability of the emulsion and the efficiency of certain initiators (e.g., persulfates).

Other Monomers/Comonomers: The presence of unintended comonomers can alter the final polymer's properties, such as its glass transition temperature, solubility, and surface energy. googleapis.com

For high-performance applications involving fluoropolymers, even trace levels of extractable impurities can be a significant concern. nih.gov Therefore, rigorous purification of this compound is essential for achieving controlled polymerization kinetics and predictable final product characteristics.

Copolymerization Strategies and Architectural Control with Hexafluoro 2 Methylisopropyl Acrylate

Statistical Copolymerization with Diverse Comonomers

Statistical copolymerization offers a versatile method to randomly incorporate Hexafluoro-2-methylisopropyl acrylate (B77674) units along a polymer chain, thereby modifying the bulk and surface properties of the resulting material. The outcome of such copolymerizations is governed by the relative reactivities of the comonomers.

The reactivity ratios of comonomers are critical parameters that describe their relative preference to react with a growing polymer chain ending in either of the two monomer units. These ratios, denoted as r1 and r2, dictate the copolymer composition and microstructure. For a copolymerization between monomer 1 and monomer 2, r1 = k11/k12 and r2 = k22/k21, where k represents the rate constant for the addition of a monomer to a growing chain radical.

While specific reactivity ratios for Hexafluoro-2-methylisopropyl acrylate are not widely reported in the literature, a study on the closely related monomer, 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA), in copolymerization with glycidyl (B131873) methacrylate (B99206) (GMA) via reversible addition-fragmentation chain transfer (RAFT) polymerization provides valuable insight. scientific.net The reactivity ratios were determined using the Fineman–Ross model. scientific.net

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method | Reference |

|---|---|---|---|---|---|

| Glycidyl methacrylate (GMA) | 1,1,1,3,3,3-hexafluoroisopropyl acrylate (HFIPA) | 1.57 | 0.05 | RAFT | scientific.net |

The data indicates that the glycidyl methacrylate-terminated radical prefers to add another glycidyl methacrylate monomer over 1,1,1,3,3,3-hexafluoroisopropyl acrylate (r1 > 1), while the 1,1,1,3,3,3-hexafluoroisopropyl acrylate-terminated radical has a strong preference for adding a glycidyl methacrylate monomer (r2 < 1). This suggests that in this specific system, the fluorinated acrylate is less reactive than its comonomer, which is a common trend for many fluorinated monomers.

The incorporation of this compound into a copolymer can significantly alter its properties. Even at low concentrations, the low surface energy of the fluorinated groups can lead to their migration to the polymer-air interface, resulting in a hydrophobic and oleophobic surface. By adjusting the feed ratio of the fluorinated monomer to the comonomer, the final composition of the copolymer can be tailored to achieve a desired balance of properties.

For instance, in the synthesis of fluorinated acrylic copolymers for coatings, the fluorine content can be varied to control optical, mechanical, and protective properties. researchgate.net The introduction of fluorinated monomers can enhance hydrophobicity, as indicated by an increase in the water contact angle of the resulting polymer films. globethesis.com

The chemical structure of the comonomer plays a crucial role in the copolymerization kinetics and the final properties of the polymer. Common comonomers for acrylates include methyl methacrylate (MMA) and butyl acrylate (BA).

The copolymerization of MMA and BA has been extensively studied, and their reactivity ratios indicate a tendency towards random copolymerization. researchgate.net When a fluorinated acrylate like this compound is introduced into such a system, the significant difference in polarity and steric hindrance between the fluorinated and non-fluorinated monomers can influence the polymerization behavior. The electron-withdrawing nature of the fluorine atoms can affect the reactivity of the acrylate double bond.

The properties of the resulting copolymer are a composite of the properties of the individual monomers. For example, copolymerizing with MMA, which forms a hard polymer with a high glass transition temperature (Tg), can improve the mechanical strength of the material. Conversely, copolymerizing with BA, which forms a soft and flexible polymer with a low Tg, can enhance the flexibility and impact resistance of the final product. The presence of the hexafluoroisopropyl groups from the fluorinated acrylate will consistently contribute to lower surface energy and modified optical properties.

Block Copolymer Synthesis Utilizing this compound Units

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a this compound block allows for the creation of well-defined nanostructures and materials with unique combinations of properties, such as amphiphilicity. Controlled/living radical polymerization techniques, such as RAFT and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for the synthesis of such architectures.

Living polymerization techniques allow for the synthesis of block copolymers through the sequential addition of different monomers. In this process, a first block is polymerized, and then a second monomer is added to the living polymer chains to grow the second block.

For the synthesis of a block copolymer containing this compound, one could first polymerize a non-fluorinated monomer, such as styrene (B11656) or methyl methacrylate, using a suitable RAFT agent or ATRP initiator. Upon consumption of the first monomer, the this compound would be added to the reaction mixture to form the second block. The success of this method relies on maintaining the "living" nature of the polymer chain ends throughout the polymerization process. The synthesis of block copolymers containing other fluorinated acrylates has been successfully demonstrated using these techniques. fluorine1.ru

An alternative approach to block copolymers is the macromonomer technique. A macromonomer is a polymer chain with a polymerizable end group. In this strategy, a homopolymer of this compound with a polymerizable functional group at one end would first be synthesized. This macromonomer can then be copolymerized with another monomer to form a graft copolymer, where the side chains consist of the fluorinated polymer.

RAFT polymerization is a versatile method for the synthesis of such macromonomers. uh.edu By using a functional chain transfer agent, a polymer chain with a desired end group can be prepared. This this compound macromonomer can then be introduced into a conventional free radical or controlled radical polymerization of a second monomer to create a block-like architecture.

Development of Graft Copolymer Architectures from this compound

The synthesis of graft copolymers incorporating this compound (HFMIPA) allows for the creation of macromolecules with unique architectures and properties, combining the distinct characteristics of a polymer backbone with those of fluorinated side chains. These materials are of interest for applications requiring specific surface properties, thermal stability, and chemical resistance. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in achieving well-defined graft copolymer structures. rsc.orgfluorine1.ru

Grafting-From and Grafting-Through Methodologies for Controlled Branching

Two primary strategies are employed for the synthesis of graft copolymers with controlled branching: "grafting-from" and "grafting-through".

The "grafting-from" approach involves the polymerization of monomers from initiation sites that are covalently attached to a pre-existing polymer backbone. nih.gov For HFMIPA, this would typically involve preparing a macroinitiator by modifying a polymer backbone with groups capable of initiating the polymerization of HFMIPA. For instance, ATRP can be utilized by introducing ATRP initiating sites, such as alkyl halides, along a polymer backbone. researchgate.net The subsequent polymerization of HFMIPA from these sites leads to the growth of poly(HFMIPA) grafts. This method allows for precise control over the length and density of the grafted chains by manipulating the monomer-to-initiator ratio and the density of initiating sites on the backbone. researchgate.net

The "grafting-through" method, also known as the macromonomer technique, involves the copolymerization of a low-molecular-weight monomer with a macromonomer that has a polymerizable end-group. cmu.edu In the context of HFMIPA, a poly(HFMIPA) macromonomer with a polymerizable functional group (e.g., a methacrylate or styrenic group) at one end would be synthesized first. This macromonomer is then copolymerized with another monomer to form the backbone of the graft copolymer. The distribution and length of the grafts are determined by the reactivity ratios of the macromonomer and the comonomer, as well as their initial feed ratio. rsc.org RAFT polymerization is a particularly effective technique for this approach, as it allows for the synthesis of macromonomers with controlled molecular weights and narrow molecular weight distributions. researchgate.net

The choice between these methodologies depends on the desired final architecture. The "grafting-from" method can potentially achieve higher graft densities, while the "grafting-through" method provides better control over the molecular weight and distribution of the grafted chains, as they are pre-synthesized.

Formation of Network Polymer Structures and Control of Crosslinking Density

The creation of network polymer structures from this compound leads to materials with enhanced thermal and mechanical stability, as well as controlled solvent swelling behavior. These crosslinked polymers are valuable for applications such as coatings, sealants, and matrices for composites.

Rational Design of Crosslinked Poly(this compound) Materials

Crosslinked poly(HFMIPA) materials are typically synthesized by copolymerizing HFMIPA with a multifunctional crosslinking agent. The crosslinker contains two or more polymerizable groups, which, upon polymerization, form covalent bonds between linear polymer chains, creating a three-dimensional network. mdpi.com The choice of crosslinking agent is critical in determining the final properties of the network. Common crosslinkers for acrylate-based systems include diacrylates and dimethacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) and poly(ethylene glycol) diacrylate (PEGDA). nih.gov

The rational design of these materials involves considering the reactivity of HFMIPA and the crosslinker, the concentration of the crosslinker, and the polymerization conditions. The incorporation of a crosslinking agent generally leads to an increase in the glass transition temperature (Tg) and improved mechanical properties, such as tensile strength and modulus. researchgate.net However, higher concentrations of crosslinkers can sometimes lead to a decrease in impact resistance. youtube.com The fluorinated nature of HFMIPA imparts hydrophobicity and chemical resistance to the resulting network.

Precision Control of Network Architecture for Modulated Functional Performance

Achieving precision control over the network architecture is key to tailoring the functional performance of poly(HFMIPA) materials. The crosslinking density, which is the number of crosslinks per unit volume, is a primary parameter that dictates the material's properties. nih.gov By carefully controlling the molar ratio of the crosslinking agent to HFMIPA, the crosslinking density can be modulated.

A higher crosslinking density generally results in a more rigid material with lower solvent uptake (swelling) and increased thermal stability. koreascience.kr Conversely, a lower crosslinking density leads to a more flexible network with a higher degree of swelling. The swelling behavior of these networks is also influenced by the thermodynamic compatibility between the polymer and the solvent. nih.govmdpi.com

The topology of the network junctions also plays a role in the material's properties. For instance, the use of crosslinkers with different chain lengths and flexibility can influence the final network structure and, consequently, its mechanical response. nih.gov Advanced polymerization techniques can be employed to create more complex network architectures, such as interpenetrating polymer networks (IPNs), where a second network is polymerized within an existing one, leading to materials with synergistic properties.

Stereochemical Control and Tacticity in Fluorinated Acrylate Polymerization

The stereochemistry, or tacticity, of a polymer chain refers to the spatial arrangement of its pendant groups along the backbone. For poly(HFMIPA), controlling the tacticity can significantly influence its physical properties, including crystallinity, solubility, and thermal and mechanical characteristics. The three primary types of tacticity are isotactic (pendant groups on the same side of the polymer backbone), syndiotactic (pendant groups on alternating sides), and atactic (random arrangement of pendant groups).

Research on the radical polymerization of structurally similar fluoroalkyl acrylates, such as 1,1,1,3,3,3-hexafluoro-2-propyl acrylate (HFiPA), provides valuable insights into the potential for stereochemical control in the polymerization of HFMIPA. cmu.eduresearchgate.net Studies have shown that the polymerization of HFiPA can yield polymers with a preference for syndiotacticity. cmu.edu

Several factors can influence the stereochemistry of the polymerization:

Temperature: Lowering the polymerization temperature has been shown to increase the syndiotacticity of poly(HFiPA). cmu.edu

Solvent: The choice of solvent can have a notable effect on the tacticity. For example, polymerization in toluene (B28343) or tetrahydrofuran (B95107) can favor syndiotactic placement. cmu.edu Interestingly, the use of fluoroalcohols as solvents, which can form hydrogen bonds with the monomer and growing polymer chain, has been shown to influence the tacticity in the polymerization of other methacrylates, often favoring syndiotacticity. acs.orgfigshare.com

Monomer Concentration: For some fluorinated acrylates, a lower monomer concentration has been found to lead to a higher degree of syndiotacticity. cmu.edu

The table below summarizes the effect of polymerization conditions on the tacticity of the structurally similar poly(1,1,1,3,3,3-hexafluoro-2-propyl acrylate), which can be considered indicative of the expected behavior for poly(HFMIPA).

| Solvent | Temperature (°C) | Monomer Concentration (M) | Syndiotacticity (r-diad %) |

|---|---|---|---|

| Toluene | -78 | 0.2 | 77 |

| Tetrahydrofuran | -98 | 0.2 | 81 |

Data adapted from studies on 1,1,1,3,3,3-hexafluoro-2-propyl acrylate (HFiPA) and perfluoro-tert-butyl acrylate (PFtBA) which are structurally similar to HFMIPA. cmu.edu

By carefully selecting the polymerization conditions, it is possible to influence the stereochemical outcome of the polymerization of fluorinated acrylates like HFMIPA, thereby enabling the tuning of the resulting polymer's properties for specific applications.

Advanced Material Applications of Poly Hexafluoro 2 Methylisopropyl Acrylate and Its Copolymers

Photoresist and Lithography Applications in Microfabrication

The relentless drive for miniaturization in the semiconductor industry necessitates the development of advanced photoresist materials capable of defining ever-smaller features. Fluorinated polymers, particularly those containing hexafluoroalcohol functionalities like Poly(Hexafluoro-2-methylisopropyl Acrylate), have emerged as critical materials in high-resolution lithography techniques.

The design of fluorinated acrylate (B77674) polymers for applications like UV curing and nanoimprint lithography (NIL) is governed by several key principles aimed at optimizing performance. For UV curing, a rapid and efficient polymerization process is essential. Acrylate-based materials are favored for their high reactivity under UV exposure. The incorporation of fluorine enhances properties such as thermal stability and chemical resistance in the cured film.

In nanoimprint lithography, the focus is on creating high-fidelity patterns. Fluorinated polymers are advantageous due to their low surface energy, which facilitates easy release from the mold and minimizes defects. Furthermore, their rigid structures contribute to the mechanical integrity of the imprinted patterns. The hexafluoroalcohol group, in particular, offers a balance of desirable properties, including good solubility for processing and strong adhesion to substrates.

Key design considerations for these applications include:

Monomer Structure: The choice of monomer impacts the polymer's glass transition temperature (Tg), mechanical strength, and etch resistance.

Molecular Weight: Lower molecular weight polymers often exhibit faster dissolution rates, which can be beneficial in certain lithographic processes.

Copolymerization: Introducing other comonomers allows for the fine-tuning of properties. For instance, incorporating bulky alicyclic groups can improve etch resistance.

Fluorination plays a multifaceted role in significantly boosting the performance of photoresists. The presence of fluorine atoms, especially in the form of hexafluoroisopropanol (HFIP) groups, has been shown to dramatically increase the sensitivity of photoresists. Research on HFIP-containing fluoropolymer photoresists has demonstrated a remarkable enhancement in sensitivity, achieving resolutions for features as small as 40 nm with very low exposure doses of 3 μC/cm² in electron beam lithography. mdpi.comresearchgate.net This represents an approximately tenfold increase in sensitivity compared to some commercial systems. mdpi.com

The mechanisms behind this enhancement include:

Increased Acidity: The strong electron-withdrawing nature of fluorine atoms in the HFIP group increases the acidity of the polymer after exposure. This facilitates imaging even without conventional photoacid generators (PAGs). mdpi.com

Improved Dissolution Characteristics: HFA-functionalized polymers exhibit linear dissolution behavior with minimal swelling, which is crucial for achieving high-resolution patterns with low line-edge roughness. sigmaaldrich.com

Enhanced Etch Resistance: While fluorination can sometimes compromise etch resistance, copolymerization with monomers that have polycyclic groups can effectively enhance this property. sigmaaldrich.com

The following table summarizes the lithographic performance of photoresists based on fluoropolymers containing hexafluoroisopropanol (HFIP) functionalities, illustrating the impact of fluorination on sensitivity.

| Photoresist System | Optimized Dose (µC/cm²) | Achieved Resolution | Reference |

|---|---|---|---|

| Non-fluorinated polymer with PAG | 52 | ~100 nm trench | mdpi.com |

| Fluorinated polymer (HFIP-containing) with PAG | <14 | ~100 nm trench | mdpi.com |

| Optimized Fluorinated polymer (HFIP-containing) with PAG | 3 - 7 | ~40 nm trench | mdpi.comresearchgate.net |

Optical Materials and Devices

The unique optical properties of fluorinated polymers, including high transparency and low refractive indices, make them ideal candidates for a variety of optical and photonic applications.

The primary goal in designing polymers for optical applications is to maximize light transmission and minimize distortion. Poly(this compound) and its copolymers are designed to achieve these objectives through several key strategies:

Low Refractive Index: The presence of fluorine atoms lowers the electron density of the polymer chains, resulting in a lower refractive index. This is advantageous for applications such as anti-reflective coatings and cladding for optical fibers. The refractive index of Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate), a closely related polymer, is approximately 1.39.

High Transparency: Fluorinated polymers exhibit excellent transparency across the visible and near-infrared spectra due to the replacement of carbon-hydrogen bonds, which have absorption overtones in these regions, with carbon-fluorine bonds.

Reduced Birefringence: Birefringence, the dependence of refractive index on the polarization and propagation direction of light, can be detrimental in many optical applications. By carefully selecting comonomers and controlling the polymer architecture, it is possible to produce materials with near-zero birefringence.

The following table presents the optical properties of copolymers of methyl methacrylate (B99206) (MMA) with a fluorinated methacrylate, demonstrating the effect of fluorination on the refractive index.

| Monomer Composition (MMA/Fluoro-methacrylate) | Refractive Index at 532 nm | Reference |

|---|---|---|

| 100/0 (Pure PMMA) | 1.492 | researchgate.net |

| 75/25 | 1.476 | researchgate.net |

| 50/50 | 1.461 | researchgate.net |

| 25/75 | 1.448 | researchgate.net |

| 0/100 (Pure Fluoro-methacrylate polymer) | 1.435 | researchgate.net |

The excellent optical properties of fluorinated acrylate polymers enable their integration into a range of photonic devices. One of the most significant applications is in the fabrication of polymer optical waveguides. These waveguides, which are essential components of integrated optical circuits, benefit from the low propagation losses and tunable refractive indices offered by fluorinated polymers. By using different fluorinated acrylate copolymers, it is possible to create the core and cladding layers of a waveguide with the precise refractive index contrast required for efficient light confinement and transmission.

Dielectric Materials for Advanced Electronics and Energy Storage

The electrical properties of fluorinated polymers make them highly suitable for use as dielectric materials in advanced electronic components and for energy storage applications.

Fluorinated amorphous polymers, including acrylate-based systems, serve as excellent gate-insulating materials in organic thin-film transistors (OTFTs). The fluorine functional groups create a hydrophobic surface that significantly reduces charge traps at the interface between the organic semiconductor and the gate insulator. This leads to enhanced operational stability and improved electrical performance of the transistors.

The following table provides a comparison of the dielectric properties of PMMA and a fluorinated copolymer, highlighting the potential advantages of fluorination.

| Material | Dielectric Constant (at 1 kHz) | Dielectric Strength (V/mil) | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | 3.3 | 500 | midlandplastics.com |

| Tetrafluoroethylene-hexafluoropropylene copolymer | ~2.1 | Data not available | researchgate.net |

Engineering Low Dielectric Constant Fluoropolymers for Microelectronics

Research into fluorinated poly(aryl ether)s has demonstrated the effectiveness of incorporating fluorine to achieve low dielectric constants, a principle that is applicable to p(HFMIPA). While specific dielectric constant values for neat p(HFMIPA) are not extensively documented in publicly available literature, the properties of similar fluorinated acrylates suggest that it would exhibit a dielectric constant significantly lower than that of conventional polymers like poly(methyl methacrylate) (PMMA), which has a dielectric constant of approximately 3.9 at 1 kHz. The bulky side chains of p(HFMIPA) create nanoscale voids that reduce the material's density and, consequently, its dielectric constant.

Copolymerization of HFMIPA with other monomers offers a versatile approach to tailor the dielectric properties for specific microelectronic applications. For instance, copolymerizing with monomers that possess other desirable properties, such as good adhesion or thermal stability, can result in materials that meet the stringent requirements of interlayer dielectrics and electronic packaging.

Development of High Dielectric Constant Polymer Composites

While low-k materials are crucial for certain microelectronic components, materials with high dielectric constants (high-k) are equally important for applications such as capacitors and energy storage devices. A common strategy to increase the dielectric constant of a polymer is to incorporate high-k ceramic fillers, such as barium titanate (BaTiO₃), into the polymer matrix.

For example, studies on PMMA/BaTiO₃ composites have shown a significant increase in the dielectric constant with increasing filler content. A similar trend would be expected for p(HFMIPA)-based composites. The fluorinated matrix of p(HFMIPA) could also offer advantages in terms of improved thermal stability and chemical resistance compared to non-fluorinated polymer matrices.

| Filler | Polymer Matrix | Filler Concentration (vol%) | Dielectric Constant (at 1 kHz) |

| BaTiO₃ | PMMA | 40 | 15.7 |

| BaTiO₃ | Cyanoresin | 51 | >130 |

This table presents data for similar polymer systems to illustrate the effect of ceramic fillers on the dielectric constant.

Investigations of Interfacial Polarization and Dielectric Relaxation Phenomena

In p(HFMIPA)-based composites, the nature of the interface between the fluorinated polymer and the ceramic filler would be a key area of investigation. The surface chemistry of both components would influence the charge carrier trapping and mobility at the interface, thereby affecting the MWS polarization.

Dielectric relaxation spectroscopy is a powerful technique to study these phenomena. By measuring the dielectric properties over a range of frequencies and temperatures, different relaxation processes can be identified. For instance, in addition to interfacial polarization, relaxations associated with the segmental motion of the polymer chains (α-relaxation) and the rotation of side groups (β-relaxation) can be observed. The bulky and highly polar hexafluoro-2-methylisopropyl side groups of p(HFMIPA) would be expected to have a distinct influence on the dielectric relaxation behavior of the polymer and its composites.

Membrane Technologies and Gas Separation Applications

Fabrication of Fluorinated Polymer Membranes for Enhanced Gas Transport Properties

Fluorinated polymers are highly attractive for gas separation membrane applications due to their high free volume, which facilitates gas diffusion, and their unique solubility characteristics. The presence of fluorine atoms generally leads to an increase in gas permeability.

While specific gas permeability data for p(HFMIPA) is limited in readily available literature, it is expected to exhibit high gas permeability due to its bulky, fluorine-rich side chains. The large size of the hexafluoro-2-methylisopropyl group would create significant free volume, enhancing the diffusion of gas molecules.

| Gas Pair | Polymer Membrane | Permeability (Barrer) | Selectivity |

| CO₂/N₂ | 6FDA-based polyimide | 5 - 7 | 18 - 27 |

| CO₂/CH₄ | 6FDA-based polyimide | 5 - 7 | 48 - 86 |

This table showcases the performance of other high-performance fluorinated polymers in gas separation to provide context.

Exploration in Proton Exchange Membranes for Fuel Cell Technologies

Proton exchange membranes (PEMs) are a critical component of fuel cells, responsible for conducting protons from the anode to the cathode while preventing the passage of fuel and oxidant. Perfluorosulfonic acid (PFSA) membranes, such as Nafion, are the current industry standard due to their excellent proton conductivity and chemical stability.

The development of alternative PEMs is an active area of research, with a focus on improving performance at higher temperatures and lower humidity, as well as reducing cost. Fluorinated polymers are a key class of materials being explored for this purpose. The introduction of sulfonic acid groups into a stable, fluorinated polymer backbone is a common strategy to impart proton conductivity.

Surface Coatings and Wettability Control

The low surface energy of fluorinated polymers makes them ideal for creating hydrophobic and oleophobic surfaces. These properties are highly desirable for a wide range of applications, including anti-fouling coatings, self-cleaning surfaces, and low-friction materials.

Coatings based on p(HFMIPA) would be expected to exhibit excellent water and oil repellency. The high concentration of fluorine atoms in the hexafluoro-2-methylisopropyl side chains would lead to a very low surface energy. When applied as a coating, these fluorinated side chains would preferentially orient at the air-polymer interface, creating a highly repellent surface.

The wettability of a surface is typically characterized by measuring the contact angle of a liquid droplet on the surface. A high contact angle indicates poor wettability and high repellency. For fluorinated acrylate polymers, water contact angles can be well over 100 degrees.

| Polymer Coating | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Poly(dodecafluoroheptyl methacrylate) modified epoxy | 121.8 | - |

| Polypropylene (unmodified) | ~90 | 29-32 |

| Poly(tetrafluoroethylene) (PTFE) | ~110 | ~18 |

This table provides examples of contact angles and surface energies for other fluorinated and common polymers to illustrate the expected performance of p(HFMIPA) coatings.

The ability to control surface wettability through the application of p(HFMIPA)-based coatings opens up possibilities for creating advanced materials with tailored surface properties for a variety of technological applications.

Formulation of Low Surface Energy Coatings from Fluorinated Acrylates

The incorporation of fluorinated monomers like this compound into polymer coatings is a primary strategy for achieving exceptionally low surface energies. The principle behind this effect lies in the tendency of the low-energy, fluorinated side chains to migrate to the polymer-air interface during film formation. This enriches the surface with fluorine, a highly electronegative and non-polar element, which minimizes surface tension.

Research into fluorinated acrylic copolymers demonstrates that even with a moderate amount of the fluorinated monomer, a significant reduction in surface energy can be achieved. For instance, fluorinated acrylic copolymers have been synthesized that form dense, gradient films where the surface layer has a high concentration of fluorine, resulting in surface energies as low as 15.5 mN/m. researchgate.net These coatings exhibit excellent weatherability and chemical resistance, making them suitable for protecting substrates in harsh environments. riverlandtrading.com The low surface energy prevents the wetting of the surface by liquids, a critical property for anti-adhesion and protective applications.

The table below illustrates the effect of fluorine incorporation on the surface energy of polymers.

| Polymer Type | Monomer Component(s) | Typical Surface Energy (mN/m) |

| Conventional Acrylic | Methyl Methacrylate, Butyl Acrylate | 35 - 45 |

| Fluorinated Acrylic | Acrylate Monomers + Fluorinated Acrylate | 15 - 25 |

This interactive table is based on data reported for various fluorinated and non-fluorinated acrylic systems.

Development of Self-Cleaning and Anti-Adhesion Surfaces

The low surface energy characteristic of poly(this compound) coatings directly translates to superior hydrophobic and oleophobic properties, which are prerequisites for self-cleaning and anti-adhesion surfaces. A surface is considered self-cleaning when water droplets roll off easily, collecting and removing dust and contaminants in the process. researchgate.net This phenomenon, often called the "lotus effect," is governed by high water contact angles (WCA) and low sliding angles (SA).

Studies on coatings formulated with other highly fluorinated acrylates, such as dodecafluoroheptyl methacrylate (DFMA), provide insight into the performance metrics achievable. In these systems, increasing the fluorine content at the surface has been shown to increase the WCA and decrease the SA. For example, optimizing the polymerization process to promote surface fluorine enrichment can increase the W-CA by over 8° while significantly lowering the sliding angle. researchgate.net This enhancement in hydrophobicity ensures that water beads up and does not adhere to the surface, facilitating the removal of particulates. mdpi.com These properties are highly desirable for applications requiring surfaces that resist fouling from environmental pollutants, water, and oils. riverlandtrading.com

The following table presents typical contact and sliding angle data for surfaces with and without fluorinated coatings.

| Surface Type | Water Contact Angle (WCA) | Sliding Angle (SA) | Self-Cleaning Performance |

| Uncoated Glass | 30° - 40° | > 90° (water spreads) | Poor |

| Standard Acrylic Coating | 70° - 80° | ~ 45° | Moderate |

| Fluorinated Acrylic Coating | > 110° | < 10° | Excellent |

This interactive table is based on research findings for coatings containing fluorinated acrylate monomers. researchgate.net

Additive Manufacturing (3D Printing) Materials

The unique attributes of fluorinated acrylates are being explored for the formulation of advanced resins for light-based additive manufacturing technologies like stereolithography (SLA) and digital light processing (DLP). These processes rely on the precise, layer-by-layer photopolymerization of a liquid resin to create complex three-dimensional objects.

Utilization of Fluorinated Acrylate Precursors for High-Resolution 3D Printing

This compound can be incorporated into 3D printing resins as a reactive diluent or a primary monomer to impart specific properties to the final printed object. The inclusion of such fluorinated monomers aims to create 3D-printed parts with enhanced chemical resistance, low surface energy, and high hydrophobicity. nih.govmdpi.com These properties are particularly valuable for applications in microfluidics, medical devices, and chemically resistant components. mdpi.com

Formulations for high-resolution 3D printing typically consist of a blend of monomers, oligomers, a photoinitiator, and light absorbers to control the cure depth and improve print fidelity. bomar-chem.com The fluorinated acrylate contributes to the final properties without compromising the printability of the resin. However, a key challenge can be the viscosity of highly fluorinated monomers, which may need to be balanced with other components to ensure proper resin flow and recoating during the printing process. mdpi.com Successful formulations enable the printing of transparent, chemically inert objects with fine features and complex internal channels. mdpi.com

A representative data table for a hypothetical 3D printing resin formulation is shown below.

| Component | Type | Purpose in Formulation |

| Urethane Dimethacrylate | Oligomer | Provides toughness and flexibility |

| This compound | Monomer | Imparts low surface energy, hydrophobicity |

| Isobornyl Acrylate | Monomer | Enhances glass transition temperature (Tg) |

| Phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide | Photoinitiator | Initiates polymerization upon light exposure |

| Sudan I | Light Absorber | Controls light penetration depth for high resolution |

This interactive table outlines a model formulation for a UV-curable 3D printing resin.

Study of Crosslinking Kinetics in Additive Manufacturing Processes

The speed and efficiency of the 3D printing process are intrinsically linked to the photopolymerization kinetics of the resin. Techniques such as photo-differential scanning calorimetry (photo-DSC) are employed to study these kinetics by measuring the heat released during the exothermic polymerization reaction under UV irradiation. semanticscholar.org Key parameters derived from these studies include the maximum rate of polymerization (Rp,max) and the final double bond conversion (DBC).

The table below shows representative photopolymerization kinetic data for acrylate-based systems.

| Resin System | Curing Temperature (°C) | Max. Polymerization Rate (Rp,max) (1/s) | Final Double Bond Conversion (DBC) (%) |

| Difunctional Acrylate | 25 | 0.065 | 75 |

| Difunctional Acrylate | 60 | 0.081 | 90 |

| Monofunctional/Difunctional Mix (70/30) | 25 | 0.095 | 85 |

This interactive table presents typical kinetic data obtained from photo-DSC analysis of acrylate-based photopolymers, illustrating the influence of temperature and composition. semanticscholar.org

Spectroscopic and Analytical Characterization Methodologies for Hexafluoro 2 Methylisopropyl Acrylate Polymers

Determination of Molecular Weight and Polydispersity

The molecular weight and its distribution are fundamental characteristics of a polymer, profoundly influencing its mechanical, rheological, and processing properties. Gel Permeation Chromatography stands as the principal technique for these measurements.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is the industry-standard method for analyzing the molecular weight distribution of polymers. shimadzu.com The technique separates polymer molecules based on their hydrodynamic volume in solution. malvernpanalytical.com Larger molecules navigate through the porous column packing more quickly and elute first, while smaller molecules penetrate the pores more deeply, resulting in longer retention times. ufl.edu This separation allows for the determination of the entire molecular weight distribution, not just an average value. shimadzu.commalvernpanalytical.com

For poly(hexafluoro-2-methylisopropyl acrylate), which possesses significant fluorine content, selecting the appropriate mobile phase is critical. Solvents such as Tetrahydrofuran (B95107) (THF) or Hexafluoroisopropanol (HFIP) are often employed. ufl.edu A differential refractive index (RID) detector is commonly used, as many synthetic polymers lack a UV chromophore. shimadzu.com The system is calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve that plots the logarithm of molecular weight against retention time. shimadzu.comufl.edu From this analysis, key parameters are calculated: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (Đ), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. ufl.edu

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Mobile Phase | Solvent used to carry the polymer through the column. | Tetrahydrofuran (THF), Hexafluoroisopropanol (HFIP) |

| Stationary Phase | Porous gel-packed column that separates molecules by size. | Styragel® or PLgel columns |

| Detector | Device used to detect the polymer as it elutes. | Refractive Index Detector (RID) |

| Calibration Standards | Polymers of known molecular weight used to create a calibration curve. | Polystyrene, Poly(methyl methacrylate) (PMMA) |

| Calculated Values | Key molecular weight parameters. | Mw, Mn, Polydispersity (Đ = Mw/Mn) |

Structural Elucidation and Compositional Analysis

Confirming the chemical structure and composition of the polymer is essential to ensure the polymerization has proceeded as expected. Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) for Structural Confirmation

NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a polymer. iupac.org By analyzing the polymer using ¹H, ¹⁹F, and ¹³C NMR, a comprehensive structural confirmation can be achieved.

¹H NMR: The proton NMR spectrum is used to analyze the hydrogen atoms in the polymer. For poly(this compound), characteristic signals corresponding to the acrylate (B77674) backbone protons (methine and methylene (B1212753) groups) and the methyl group protons of the hexafluoro-2-methylisopropyl moiety would be expected. The integration of these signals can help confirm the structure.

¹⁹F NMR: Given the high fluorine content, ¹⁹F NMR is particularly informative. The spectrum would exhibit a characteristic signal for the six equivalent fluorine atoms of the two trifluoromethyl (-CF₃) groups in the ester side chain. researchgate.net The chemical shift of this signal is a clear indicator of the specific fluorinated environment. For the related monomer, 1,1,1,3,3,3-Hexafluoro-2-propanol, the CF₃ groups show a distinct signal. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the polymer. Upon polymerization, the characteristic signals of the vinyl carbons in the monomer disappear, which is a key confirmation that the reaction has occurred. researchgate.net New signals appear for the saturated carbons of the polymer backbone. The spectrum also shows distinct resonances for the carbonyl carbon of the ester group, the quaternary carbon, and the carbons of the trifluoromethyl groups. auremn.org The chemical shifts of the backbone carbons can also provide information on the polymer's tacticity (the stereochemical arrangement of the side chains). kpi.ua

| Nucleus | Expected Chemical Shifts (ppm) | Structural Information Provided |

|---|---|---|

| ¹H | ~1.5-2.5 (Backbone CH₂), ~2.5-3.0 (Backbone CH), ~1.7 (Side-chain CH₃) | Confirms the presence of the acrylate backbone and the methyl group in the side chain. |

| ¹⁹F | ~ -75 | Confirms the presence and chemical environment of the -CF₃ groups. researchgate.net |

| ¹³C | ~170-175 (C=O), ~75-80 (C(CF₃)₂), ~40-50 (Backbone CH/CH₂), ~20-25 (CH₃) | Confirms polymerization (disappearance of vinyl peaks), identifies carbonyl and fluorinated carbons, and provides insight into polymer tacticity. auremn.orgkpi.ua |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a polymer, thereby confirming its successful synthesis. nih.gov The analysis involves comparing the spectrum of the polymer with that of the monomer. A key indicator of successful polymerization is the disappearance of the absorption band corresponding to the C=C double bond stretching of the acrylate monomer, typically found around 1637 cm⁻¹. gammadata.se